molecular formula C15H15N3O4 B2508487 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid CAS No. 1571766-28-3

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B2508487
CAS No.: 1571766-28-3
M. Wt: 301.302
InChI Key: HVLKEBVGJKJFSE-UHFFFAOYSA-N
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Description

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused pyrido[1,2-a]pyrimidine ring system, which is known for its biological activity and versatility in chemical reactions.

Mechanism of Action

Target of Action

The primary target of this compound is carbonic anhydrase I . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, carbonic anhydrase I, by binding to the active site of the enzyme .

Pharmacokinetics

The compound’s druglikeness and admet properties have been investigated, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on carbonic anhydrase I. By inhibiting this enzyme, the compound can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially leading to changes in pH and other physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid typically involves multi-step processes. One common method includes the retro-Claisen reaction of 1-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)butane-1,3-dione in the presence of potassium hydroxide and 4-dimethylamino-pyridine . This reaction leads to the formation of the desired compound through a series of intermediate steps.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-3-carboxylic acid stands out due to its specific combination of a pyrido[1,2-a]pyrimidine core with a piperidine-3-carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-oxopyrido[1,2-a]pyrimidine-3-carbonyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c19-13(17-6-3-4-10(9-17)15(21)22)11-8-16-12-5-1-2-7-18(12)14(11)20/h1-2,5,7-8,10H,3-4,6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKEBVGJKJFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CN=C3C=CC=CN3C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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